2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide
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Overview
Description
2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a methoxyphenyl group and an ethylbutanamide side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.
Introduction of the methoxyphenyl group: This step often involves a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with the imidazo[1,2-a]pyridine core in the presence of a palladium catalyst.
Attachment of the ethylbutanamide side chain: This can be accomplished through an amide coupling reaction, where the imidazo[1,2-a]pyridine derivative is reacted with an appropriate butanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the imidazo[1,2-a]pyridine core could lead to a partially or fully reduced product.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It may have therapeutic potential as a drug candidate for various diseases, pending further research.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the imidazo[1,2-a]pyridine core could be involved in the overall molecular recognition process.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-4-methylimidazole: This compound shares the imidazole core but lacks the methoxyphenyl and butanamide groups.
4-methoxyphenethylamine: This compound contains the methoxyphenyl group but lacks the imidazo[1,2-a]pyridine core and the butanamide side chain.
2-(4-methoxyphenyl)ethylamine: Similar to 4-methoxyphenethylamine, it contains the methoxyphenyl group but lacks the imidazo[1,2-a]pyridine core and the butanamide side chain.
Uniqueness
The uniqueness of 2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide lies in its combination of the imidazo[1,2-a]pyridine core with the methoxyphenyl and butanamide groups. This unique structure may confer specific biological and chemical properties that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C21H25N3O2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide |
InChI |
InChI=1S/C21H25N3O2/c1-5-15(6-2)21(25)23-20-19(16-7-9-17(26-4)10-8-16)22-18-13-14(3)11-12-24(18)20/h7-13,15H,5-6H2,1-4H3,(H,23,25) |
InChI Key |
USCNZLQFGCGBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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